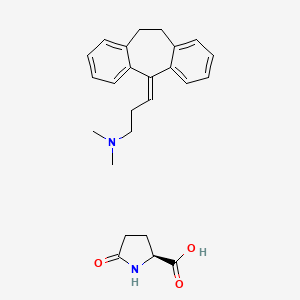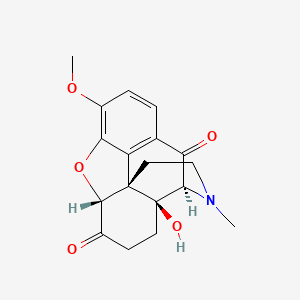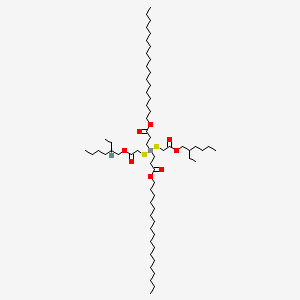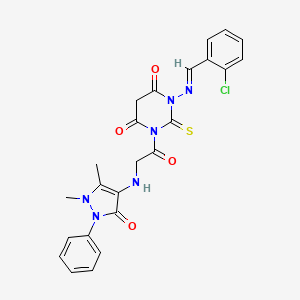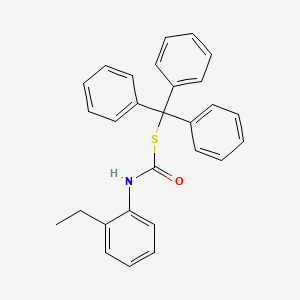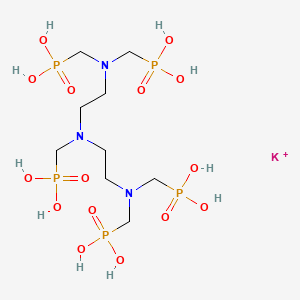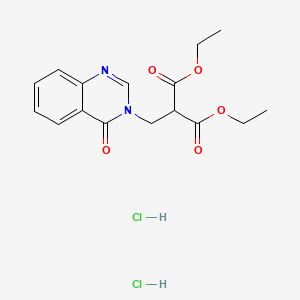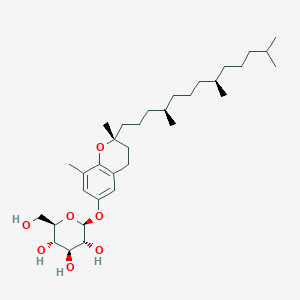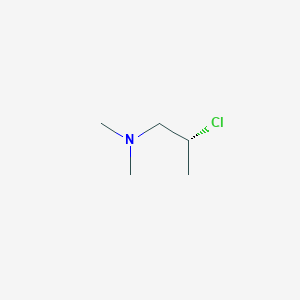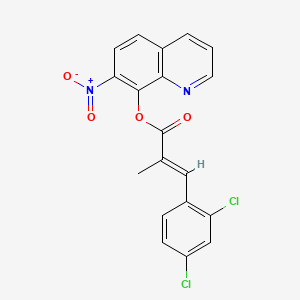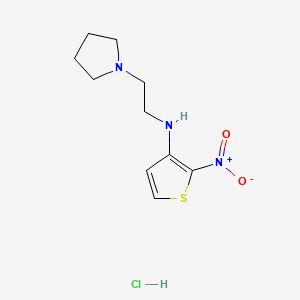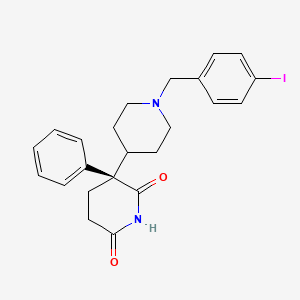
Iodolevetimide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Iodolevetimide is a compound known for its role in binding to muscarinic receptors in the heart. It is the pharmacologically inactive enantiomer of iododexetimide.
Preparation Methods
The synthesis of iodolevetimide involves electrophilic iododesilylation. The process typically uses sodium iodide in trifluoroacetic acid as the solvent and chloramine-T as the oxidizing agent. The reaction is followed by N-methylation using methyl iodide. The radiotracers are then purified using semi-preparative high-performance liquid chromatography (HPLC) with radiochemical yields of approximately 80% .
Chemical Reactions Analysis
Iodolevetimide undergoes several types of chemical reactions, including:
Electrophilic Iododesilylation:
N-Methylation: This reaction involves the addition of a methyl group to the nitrogen atom in the molecule using methyl iodide.
Common reagents used in these reactions include sodium iodide, trifluoroacetic acid, chloramine-T, and methyl iodide. The major products formed from these reactions are this compound and its radiolabeled derivatives .
Scientific Research Applications
Iodolevetimide has several scientific research applications, including:
Nuclear Medicine: It is used as a radioligand for single-photon emission computed tomography (SPECT) imaging of myocardial muscarinic receptors.
Molecular Imaging: This compound is used in the characterization of muscarinic receptors in the heart, providing valuable information about receptor changes in various disease states.
Mechanism of Action
Iodolevetimide exerts its effects by binding to muscarinic receptors in the heart. as the pharmacologically inactive enantiomer, it demonstrates very low myocardial retention and non-specific binding. This stereoselectivity is crucial for distinguishing between active and inactive enantiomers in receptor binding studies .
Comparison with Similar Compounds
Iodolevetimide is often compared with its active enantiomer, iododexetimide. While iododexetimide shows high affinity and specific binding to muscarinic receptors, this compound does not exhibit significant myocardial retention. This distinction is important for imaging studies where specific receptor binding is required .
Similar Compounds
Iododexetimide: The active enantiomer with high affinity for muscarinic receptors.
N-Methyl-4-iododexetimide: Another radiolabeled compound used for imaging muscarinic receptors.
Properties
CAS No. |
119477-44-0 |
|---|---|
Molecular Formula |
C23H25IN2O2 |
Molecular Weight |
488.4 g/mol |
IUPAC Name |
(3R)-3-[1-[(4-iodophenyl)methyl]piperidin-4-yl]-3-phenylpiperidine-2,6-dione |
InChI |
InChI=1S/C23H25IN2O2/c24-20-8-6-17(7-9-20)16-26-14-11-19(12-15-26)23(18-4-2-1-3-5-18)13-10-21(27)25-22(23)28/h1-9,19H,10-16H2,(H,25,27,28)/t23-/m0/s1 |
InChI Key |
WJLRTFJPHDSXAF-QHCPKHFHSA-N |
Isomeric SMILES |
C1CN(CCC1[C@]2(CCC(=O)NC2=O)C3=CC=CC=C3)CC4=CC=C(C=C4)I |
Canonical SMILES |
C1CN(CCC1C2(CCC(=O)NC2=O)C3=CC=CC=C3)CC4=CC=C(C=C4)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


